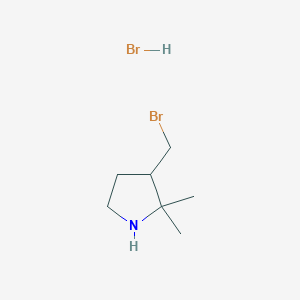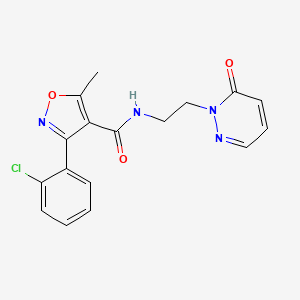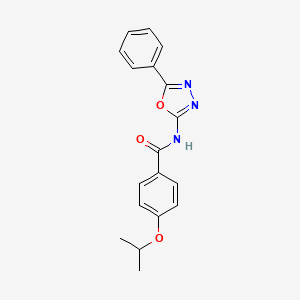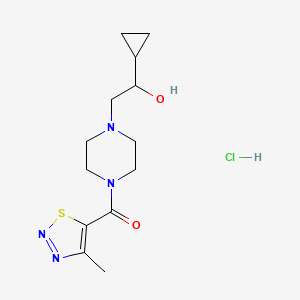
5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an amino group, a bromophenyl group, a quinazolinone group, and a phenethylpentanamide group. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and quinazolinone groups, in particular, would likely contribute to a significant degree of aromaticity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, bromophenyl, and quinazolinone groups. These groups are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group, for example, could increase its molecular weight and potentially its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide and its derivatives have been studied for various pharmacological activities. These include anti-inflammatory, analgesic, and anti-bacterial properties as shown in the synthesis and evaluation of similar 6-bromoquinazolinone derivatives (Ch. Rajveer et al., 2010).
Anticonvulsant Activity
Quinazolinone derivatives have been explored for their potential in anticonvulsant therapy. A study synthesizing N‐(4‐substitutedphenyl)‐4‐(1‐methyl (or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides demonstrated significant anticonvulsant activities, which may be relevant for compounds with similar quinazolinone structures (Nada A Noureldin et al., 2017).
Antimicrobial Activities
Research on quinazolinone derivatives also includes the exploration of their antimicrobial properties. For instance, some new 1,2,4-Triazole derivatives synthesized from similar reactions exhibited good or moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007).
Potential in Cancer Therapy
The use of quinazolinone derivatives in cancer therapy has been an area of interest. A study involved the synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Yilin Fang et al., 2016).
Synthesis and Brightening Agents
Another application includes the synthesis of 2-Aryl-6-substituted quinolines for potential use as fluorescent brightening agents. This demonstrates the versatility of quinazolinone derivatives in various industrial applications (D. W. Rangnekar et al., 1987).
Antifungal and Antimicrobial Effects
Further, the antimicrobial and antifungal effects of 1,2,4-triazole derivatives, which are structurally similar, have been investigated for medical and veterinary applications (M. V. Ohloblina et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-bromophenylamine with ethyl acetoacetate to form 2-(4-bromophenylamino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 2-aminobenzamide to form 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide.", "Starting Materials": [ "4-bromophenylamine", "ethyl acetoacetate", "2-aminobenzamide", "N-phenethylpentanamide", "sodium ethoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromophenylamine (1.0 eq) in ethanol and add sodium ethoxide (1.1 eq). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate (1.0 eq) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction. Filter the precipitate and wash with water.", "Step 4: Dissolve the obtained intermediate in ethanol and add 2-aminobenzamide (1.1 eq). Stir the mixture for 2 hours at room temperature.", "Step 5: Add N-phenethylpentanamide (1.1 eq) to the reaction mixture and stir for 4 hours at room temperature.", "Step 6: Quench the reaction with water and filter the precipitate. Wash with water and dry the product." ] } | |
CAS-Nummer |
866014-76-8 |
Molekularformel |
C29H29BrN4O4 |
Molekulargewicht |
577.479 |
IUPAC-Name |
5-[1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29BrN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36) |
InChI-Schlüssel |
LSXWRVQJJYAMIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2464135.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)

![4-[butyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2464143.png)
![(Z)-ethyl 1-benzyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2464145.png)
